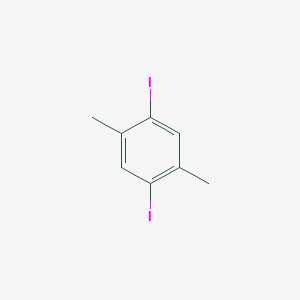

1,4-Diiodo-2,5-dimethylbenzene

Overview

Description

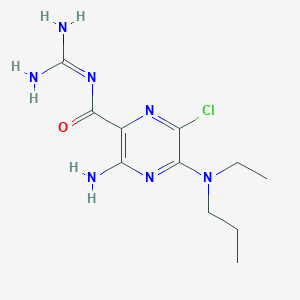

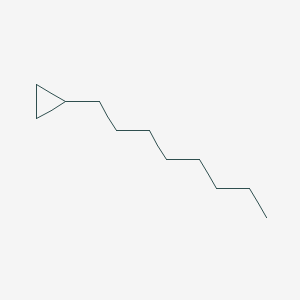

1,4-Diiodo-2,5-dimethylbenzene (also known as 1,4-diiodo-2,5-xylene, I2MX) is an organic compound that is widely used in the research and industrial fields. It is a colorless, crystalline solid with a molecular weight of 364.9 g/mol. It is soluble in polar solvents such as ethanol, dimethylformamide, and acetone. Its most notable application is in the synthesis of organic compounds and materials.

Scientific Research Applications

Novel Brominated Flame Retardants

Researchers have investigated the occurrence of novel brominated flame retardants (NBFRs) in environments such as indoor air, dust, and consumer goods. Their study emphasizes the need for further research on the occurrence, environmental fate, and toxicity of these compounds. This work highlights significant knowledge gaps in the understanding of numerous NBFRs, underscoring the necessity for optimized analytical methods and further exploration of their environmental impacts and potential health risks (Zuiderveen, Slootweg, & de Boer, 2020).

Degradation of Pharmaceuticals by Advanced Oxidation Processes

The degradation of acetaminophen, a common pharmaceutical, via advanced oxidation processes (AOPs) has been reviewed, showcasing the pathways, by-products, and biotoxicity associated with these processes. This research is critical in understanding how pharmaceuticals degrade in the environment and the potential risks their by-products pose, which could be relevant to the study of the environmental impact and degradation pathways of chemical compounds like 1,4-Diiodo-2,5-dimethylbenzene (Qutob et al., 2022).

Photosensitive Protecting Groups in Synthesis

The application of photosensitive protecting groups in synthetic chemistry, including their development and potential for future innovations, has been reviewed. This area of research demonstrates the evolving landscape of chemical synthesis techniques, which could be relevant for understanding how this compound might be utilized in complex synthetic pathways (Amit, Zehavi, & Patchornik, 1974).

Biomass-derived Fuels and Chemicals

The conversion of biomass into valuable chemicals and fuels, including furan derivatives like 2,5-dimethylfuran, is a growing area of research. This review discusses recent advancements in the synthesis of such compounds from lignocellulosic biomass and their potential applications in creating sustainable materials and energy sources. This context may provide insights into the chemical industry's interest in similarly structured compounds for sustainable development (Chernyshev, Kravchenko, & Ananikov, 2017).

Mechanism of Action

Target of Action

It is known that the compound has significant interactions involving halogen atoms .

Mode of Action

The mode of action of 1,4-Diiodo-2,5-dimethylbenzene involves non-covalent interactions in a solid state . The structure of the compound is determined by the presence of both π-stacking and the interaction between σ-holes of iodine atoms and the π-system of the neighboring molecules .

Biochemical Pathways

The compound’s significant role in the formation of crystal packing structures suggests it may influence physical and chemical properties in various contexts .

Result of Action

Its significant role in the formation of crystal packing structures suggests it may influence physical and chemical properties in various contexts .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of the compound was carried out in air .

Safety and Hazards

1,4-Diiodo-2,5-dimethylbenzene may cause skin irritation and serious eye irritation . It may also cause long-lasting harmful effects to aquatic life . Precautions should be taken to avoid release to the environment, and protective gloves, eye protection, and face protection should be worn when handling this compound .

Future Directions

properties

IUPAC Name |

1,4-diiodo-2,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8I2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYYUEQVECTILJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371179 | |

| Record name | 1,4-diiodo-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1124-08-9 | |

| Record name | 1,4-diiodo-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Diiodo-2,5-dimethylbenzene1124-08-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What insights does the research provide about the structure of 1,4-Diiodo-2,5-dimethylbenzene?

A1: While the abstract doesn't explicitly detail the structure of this compound, it highlights the study's focus on the "structure and features of non-covalent interactions in a solid state" for di- and tetraiodoxylenes []. This suggests the research likely investigates how molecules of this compound arrange themselves in a solid form and the forces holding them together. These forces, such as halogen bonding or pi-stacking interactions, can significantly influence the compound's physical properties and potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B73362.png)